Lsd1-IN-5
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Overview
Description
Lsd1-IN-5 is a compound that acts as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the demethylation of histone proteins. LSD1 plays a crucial role in the regulation of gene expression by removing methyl groups from specific lysine residues on histone proteins, thereby influencing chromatin structure and gene transcription. Inhibition of LSD1 has been explored as a therapeutic strategy for various diseases, including cancer, due to its role in regulating gene expression and cellular differentiation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lsd1-IN-5 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce this compound in large quantities with consistent quality for use in research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
Lsd1-IN-5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which may have different biological activities and properties.
Scientific Research Applications
Lsd1-IN-5 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Mechanism of Action
Lsd1-IN-5 exerts its effects by binding to the active site of LSD1, thereby inhibiting its demethylase activity. This inhibition prevents the removal of methyl groups from specific lysine residues on histone proteins, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include histone H3 lysine 4 (H3K4) and histone H3 lysine 9 (H3K9), which are key sites for methylation and demethylation . The pathways involved in the mechanism of action of this compound include the regulation of gene transcription, cellular differentiation, and apoptosis .
Comparison with Similar Compounds
Lsd1-IN-5 is one of several LSD1 inhibitors that have been developed for research and therapeutic purposes. Similar compounds include:
Tranylcypromine: A non-selective LSD1 inhibitor that also inhibits monoamine oxidase.
Iadademstat (ORY-1001): A selective LSD1 inhibitor with potent anti-cancer activity.
Bomedemstat (IMG-7289): An LSD1 inhibitor in clinical trials for the treatment of myeloproliferative neoplasms.
GSK-2879552:
This compound is unique in its specific binding affinity and selectivity for LSD1, making it a valuable tool for studying the biological functions of LSD1 and its potential as a therapeutic target.
Properties
Molecular Formula |
C15H13BrN2O3 |
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Molecular Weight |
349.18 g/mol |
IUPAC Name |
3-[(E)-2-(2-bromo-4,5-dihydroxyphenyl)ethenyl]-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C15H13BrN2O3/c16-12-8-14(20)13(19)7-10(12)5-4-9-2-1-3-11(6-9)15(17)18-21/h1-8,19-21H,(H2,17,18)/b5-4+ |
InChI Key |
ORMIOBDMECQFGI-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)/C(=N/O)/N)/C=C/C2=CC(=C(C=C2Br)O)O |
Canonical SMILES |
C1=CC(=CC(=C1)C(=NO)N)C=CC2=CC(=C(C=C2Br)O)O |
Origin of Product |
United States |
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